2-Bromo-5-fluoro-1,3-dimethylbenzene
Overview
Description
2-Bromo-5-fluoro-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8BrF It is a derivative of benzene, where the hydrogen atoms at positions 2, 5, and 1,3 are substituted by bromine, fluorine, and methyl groups, respectively
Mechanism of Action
- The primary targets of 2-Bromo-5-fluoro-1,3-dimethylbenzene are likely specific receptors or enzymes within biological systems. Unfortunately, specific information about its targets remains limited in the available literature .
- Electrophilic aromatic substitution reactions are relevant to understanding the mode of action of this compound. In such reactions, an electrophile (such as a bromine cation) forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate .
Target of Action
Mode of Action
As always, scientific exploration continues to uncover new details about such compounds, and future studies may reveal additional information about this compound’s role in biological systems . 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-fluoro-1,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and fluorination of 1,3-dimethylbenzene (m-xylene). The reaction typically requires a brominating agent such as bromine (Br2) and a fluorinating agent like fluorine gas (F2) or a fluorinating reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes may include Friedel-Crafts acylation followed by halogenation steps to introduce the bromine and fluorine atoms at the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acid derivatives .
Scientific Research Applications
2-Bromo-5-fluoro-1,3-dimethylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and as a probe in biochemical studies to understand molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxy-1,3-dimethylbenzene
- 5-Bromo-2-fluoro-1,3-dimethylbenzene
- 2-Bromo-1-fluoro-3,5-dimethylbenzene
Uniqueness
2-Bromo-5-fluoro-1,3-dimethylbenzene is unique due to the specific positioning of the bromine and fluorine atoms, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Biological Activity
2-Bromo-5-fluoro-1,3-dimethylbenzene (C₈H₈BrF) is a halogenated aromatic compound that has garnered attention in chemical biology and medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and implications in pharmaceutical research.
- Molecular Formula : C₈H₈BrF
- Molecular Weight : 203.05 g/mol
- CAS Number : 14659-58-6
The biological activity of this compound primarily arises from its ability to undergo electrophilic aromatic substitution reactions. The presence of the bromine and fluorine atoms significantly influences its reactivity and interaction with biological targets.
Key Mechanisms:
- Electrophilic Aromatic Substitution : The compound can act as an electrophile, participating in reactions that modify other biomolecules.
- Interaction with Enzymes : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, thereby affecting metabolic pathways.
Cellular Effects
Research indicates that this compound can influence various cellular processes:
- Gene Expression Modulation : The compound alters the expression of genes involved in oxidative stress response and cell signaling pathways, particularly those associated with the MAPK pathway. This modulation can impact cellular metabolism and stress responses.
- Toxicity Profile : At low concentrations, it may enhance enzyme activity without significant toxicity; however, higher doses can induce oxidative stress and cellular damage .
Pharmacological Implications
The compound's potential pharmacological applications include:
- Anticancer Activity : In studies involving cell lines such as MCF7, this compound demonstrated the ability to inhibit cell growth in endocrine-resistant breast cancer models .
- Drug Development : Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals targeting various diseases.
Research Findings
Several studies have investigated the biological activity of compounds similar to this compound. Notably:
Case Studies
- Cell Viability Assays : In vitro studies have shown that varying concentrations of this compound affect cell viability differently, indicating a dose-dependent response in cancer cell lines .
- Enzyme Interaction Studies : Research has demonstrated that this compound can bind to cytochrome P450 enzymes, altering their activity and potentially leading to significant pharmacokinetic implications for drugs metabolized by these enzymes.
Properties
IUPAC Name |
2-bromo-5-fluoro-1,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZYXYRNXJSAON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660311 | |
Record name | 2-Bromo-5-fluoro-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14659-58-6 | |
Record name | 2-Bromo-5-fluoro-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14659-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluoro-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-fluoro-1,3-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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